4-(Pyridin-4-ylmethoxy)pyridin-3-amine

Catalog No.
S13494478
CAS No.
M.F
C11H11N3O
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-4-ylmethoxy)pyridin-3-amine

Product Name

4-(Pyridin-4-ylmethoxy)pyridin-3-amine

IUPAC Name

4-(pyridin-4-ylmethoxy)pyridin-3-amine

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9/h1-7H,8,12H2

InChI Key

OINUJHANCDTWOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1COC2=C(C=NC=C2)N

4-(Pyridin-4-ylmethoxy)pyridin-3-amine is a chemical compound characterized by its dual pyridine structure, which includes a methoxy group linked to one of the pyridine rings. This compound exhibits significant structural features that influence its chemical properties and biological activities. The presence of nitrogen atoms in the pyridine rings contributes to its basicity and potential reactivity in various

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, converting the compound into its reduced forms.
  • Substitution: Nucleophilic substitution reactions are possible at the pyridine ring, where nucleophiles can replace hydrogen atoms or other substituents.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the modification of its structure for various applications.

4-(Pyridin-4-ylmethoxy)pyridin-3-amine has been investigated for its potential biological activities, particularly in the context of cancer research. The compound has shown promise as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes involved in histone methylation. Research indicates that it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating gene expression and is implicated in various cancers . Its ability to modulate cellular processes makes it a candidate for further studies in pharmacology.

The synthesis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine can be achieved through several methods:

  • Palladium-Catalyzed Cross-Coupling: This method involves the reaction of pyridin-4-ylmethylamine with a suitable pyridine derivative under palladium catalysis, often utilizing Suzuki-Miyaura coupling techniques.
  • Nucleophilic Substitution Reactions: These can be employed to introduce the methoxy group onto the pyridine ring.
  • Functionalization Strategies: Recent advancements have introduced C-H functionalization techniques that allow for regioselective modifications at the C-4 position of pyridines, enhancing synthetic efficiency .

These methods reflect the ongoing development in synthetic organic chemistry aimed at producing complex heterocyclic compounds efficiently.

4-(Pyridin-4-ylmethoxy)pyridin-3-amine has several notable applications:

  • Medicinal Chemistry: Its potential as an LSD1 inhibitor positions it as a candidate for cancer therapeutics.
  • Material Science: The compound may also find applications in developing advanced materials with specific electronic or optical properties due to its unique structural characteristics.
  • Research Tools: It serves as a valuable tool in biological research for studying enzyme mechanisms and cellular processes related to gene regulation .

Studies on interaction mechanisms reveal that 4-(Pyridin-4-ylmethoxy)pyridin-3-amine binds to specific molecular targets within cells, influencing pathways such as signal transduction and gene expression. The binding affinity and interaction dynamics with LSD1 have been characterized through enzyme kinetics and molecular modeling studies, providing insights into its potential therapeutic effects . These interactions are critical for understanding how this compound may modulate biological functions.

Several compounds share structural similarities with 4-(Pyridin-4-ylmethoxy)pyridin-3-amine, including:

  • 3-(Piperidin-4-ylmethoxy)pyridine: This compound is structurally similar but features a piperidine ring instead of a second pyridine.
  • N-(Pyridin-2-yl)methanesulfonamide: Another pyridine derivative with distinct functional groups that influence its reactivity and biological activity.
  • N-(Pyridin-3-yl)benzamide: This compound incorporates a benzamide moiety, altering its properties and potential applications.

Comparison Table

Compound NameStructural FeaturesUnique Properties
4-(Pyridin-4-ylmethoxy)pyridin-3-amineDual pyridine structure with methoxy groupPotential LSD1 inhibitor; versatile reactivity
3-(Piperidin-4-ylmethoxy)pyridinePiperidine ring instead of second pyridineDifferent binding characteristics; varied biological activity
N-(Pyridin-2-yl)methanesulfonamideContains sulfonamide functional groupDistinct reactivity; potential use in anti-inflammatory applications
N-(Pyridin-3-yl)benzamideBenzamide moiety presentDifferent pharmacological profile; potential use in cancer therapy

This table illustrates how 4-(Pyridin-4-ylmethoxy)pyridin-3-amine stands out due to its unique combination of structural features and biological activities compared to similar compounds. Each compound's distinct properties can lead to varied applications in medicinal chemistry and material science.

Multi-Component Reaction Strategies for Pyridine Derivatives

Multi-component reactions have emerged as powerful synthetic tools for constructing highly substituted pyridine derivatives, offering significant advantages in terms of atom economy and synthetic efficiency [1]. These transformations enable the simultaneous formation of multiple bonds in a single operation, making them particularly attractive for accessing complex heterocyclic structures like 4-(Pyridin-4-ylmethoxy)pyridin-3-amine [2] [3].

Alkoxyallene-Nitrile-Carboxylic Acid Three-Component Systems

The lithiated alkoxyallenes, nitriles, and carboxylic acids (LANCA) three-component reaction represents a breakthrough methodology for synthesizing highly substituted pyridin-4-ol derivatives [2] [4]. This transformation proceeds through a unique mechanism involving sequential nucleophilic addition and intramolecular cyclization processes [2].

The reaction initiates with lithiated methoxyallene reacting with nitriles to form primary addition products, which subsequently undergo acid-promoted cyclization to yield pyridin-4-ol derivatives [2]. The mechanism involves protonation of the initial adduct to generate an iminium ion, followed by nucleophilic attack by carboxylate and aldol-type cyclization [2].

Table 1: Reaction Yields and Conditions for Alkoxyallene-Nitrile-Carboxylic Acid Systems

EntryAlkoxyalleneNitrileCarboxylic AcidProduct YieldReference
1MethoxyallenePivalonitrileTrifluoroacetic acid83% [2]
2MethoxyalleneBenzonitrileTrifluoroacetic acid60% [2]
3MethoxyalleneAcetonitrileTrifluoroacetic acid37% [2]
4Benzyloxy allenePivalonitrileTrifluoroacetic acid50% [2]
5MethoxyalleneThiophene nitrileTrifluoroacetic acid67% [2]

The scope of this transformation extends to various nitrile components, including alkyl nitriles such as pivalonitrile and acetonitrile, as well as aromatic nitriles like benzonitrile and thiophene derivatives [2]. Yields typically range from 23% to 83%, with electron-rich aromatic nitriles generally providing better results than simple alkyl nitriles [2].

Carboxylic acid diversity significantly impacts the reaction outcome, with fluorinated carboxylic acids demonstrating superior performance due to enhanced electrophilicity of the resulting amide intermediates [2]. Non-fluorinated carboxylic acids require additional activation steps to achieve complete cyclization [2].

Optimization of Lithiated Methoxyallene Intermediates

The optimization of lithiated methoxyallene intermediates represents a critical aspect of the three-component pyridine synthesis [2] [5]. Temperature control during the lithiation process proves essential, with optimal conditions typically requiring temperatures between -78°C and -40°C to maintain intermediate stability [2].

The cyclization step requires careful optimization using trimethylsilyl trifluoromethanesulfonate and triethylamine in dichloromethane under reflux conditions for extended periods [2] [6]. This treatment ensures complete conversion of enamide intermediates to the desired pyridin-4-ol products [2].

Table 2: Optimization Parameters for Lithiated Methoxyallene Reactions

ParameterOptimal RangeEffect on YieldReference
Temperature (lithiation)-78°C to -40°CMaintains stability [2]
Reaction time (cyclization)48-72 hoursComplete conversion [2]
Trimethylsilyl trifluoromethanesulfonate equivalents2.0-3.0 eqPromotes cyclization [2] [6]
Triethylamine equivalents3.0-4.0 eqNeutralizes acid [2]
Solvent systemDichloromethaneOptimal solubility [2]

The choice of base significantly influences the reaction outcome, with n-butyllithium demonstrating superior performance compared to other lithium reagents [5]. The order of addition proves crucial, with sequential addition of nitrile followed by carboxylic acid providing optimal results [2].

Solvent selection impacts both reaction rate and selectivity, with ethereal solvents like diethyl ether and tetrahydrofuran providing the best balance of reactivity and stability [2] [5]. The use of polar aprotic solvents during the cyclization step enhances the electrophilicity of the amide intermediates [2].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of pyridine derivatives offers versatile pathways for introducing diverse functional groups and achieving complex molecular architectures [7] [8]. These methods enable the modification of pre-formed pyridine rings through selective activation and subsequent transformation reactions [9] [10].

Nonaflate Intermediate Generation

Nonaflate intermediates serve as highly versatile electrophilic partners for various cross-coupling reactions, offering superior stability compared to corresponding triflates [11] [12]. The generation of pyridin-4-yl nonaflates from pyridin-4-ol precursors involves treatment with nonafluorobutanesulfonyl fluoride in the presence of sodium hydride [2].

The nonaflation process proceeds through initial deprotonation of the pyridin-4-ol to form the corresponding alkoxide, followed by nucleophilic substitution with nonafluorobutanesulfonyl fluoride [2] [11]. This transformation typically achieves yields ranging from 30% to 90% depending on the substitution pattern and reaction conditions [2].

Table 3: Nonaflate Formation Yields and Conditions

SubstrateBaseSolventTemperatureYieldReference
3-Methoxypyridin-4-olSodium hydrideTetrahydrofuranRoom temperature62% [2]
3-Benzyloxypyridin-4-olSodium hydrideTetrahydrofuranRoom temperature37% [2]
2-Trifluoromethylpyridin-4-olSodium hydrideTetrahydrofuranRoom temperature48% [2]
6-Phenylpyridin-4-olSodium hydrideTetrahydrofuranRoom temperature55% [2]

The stability of nonaflate intermediates allows for extended storage and purification by standard chromatographic methods [11] [12]. These compounds demonstrate remarkable thermal stability and resistance to hydrolysis under neutral conditions [11].

Reaction conditions require anhydrous environments to prevent competitive hydrolysis of the sulfonyl fluoride reagent [2] [12]. The use of excess base ensures complete deprotonation while preventing decomposition of the nonaflate product [2].

Palladium-Catalyzed Cross-Coupling Adaptations

Palladium-catalyzed cross-coupling reactions of pyridin-4-yl nonaflates provide access to a wide range of substituted pyridine derivatives through carbon-carbon and carbon-heteroatom bond formation [2] [13]. These transformations typically proceed through the classical oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium catalysis [14] [15].

Suzuki-Miyaura couplings with boronic acids represent the most extensively studied transformation, achieving yields of 74% to 99% under optimized conditions [2]. The reaction tolerates various functional groups including electron-withdrawing and electron-donating substituents on both coupling partners [2] [16].

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Pyridin-4-yl Nonaflates

Coupling PartnerCatalyst SystemSolventTemperatureYieldReference
Phenylboronic acidPalladium acetate/triphenylphosphineDimethylformamide70°C84% [2]
4-Methoxyphenylboronic acidPalladium acetate/triphenylphosphineDimethylformamide70°C74% [2]
4-Acetylphenylboronic acidPalladium acetate/triphenylphosphineDimethylformamide70°C98% [2]
PhenylacetylenePalladium acetate/triphenylphosphine/copper iodideDimethylformamide70°C72% [2]

Sonogashira couplings with terminal alkynes proceed efficiently under standard conditions, providing access to alkynyl-substituted pyridine derivatives [2]. These reactions typically require copper co-catalysis and demonstrate broad substrate scope [2].

The mechanism involves initial oxidative addition of the nonaflate to palladium(0), followed by transmetalation with the organoborane or alkyne partner [14] [15]. Reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond [14].

Stille couplings with organostannanes offer an alternative approach for introducing various carbon-based substituents [2]. These reactions demonstrate particular utility for substrates that are incompatible with the basic conditions required for Suzuki couplings [2].

Base selection significantly influences reaction efficiency, with cesium carbonate and potassium phosphate providing optimal results in most cases [2] [13]. The choice of ligand affects both reaction rate and selectivity, with electron-rich phosphines generally favoring the desired cross-coupling pathway [14].

X-ray Crystallographic Analysis of Pyridin-4-ol Derivatives

The structural elucidation of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine through X-ray crystallographic analysis reveals critical insights into the molecular architecture and intermolecular interactions of pyridin-4-ol derivatives and related structures. Single-crystal X-ray diffraction studies provide definitive structural parameters that establish the three-dimensional arrangement of atoms within the crystal lattice [1] [2] .

Crystallographic investigations of pyridin-4-ol derivatives demonstrate distinct structural characteristics. The pyridin-4-ol-hydroquinone (2/1) complex crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 6.2244 Å, b = 17.3662 Å, c = 7.1342 Å, and β = 109.585° [4]. The crystal structure exhibits Z = 2 molecules per unit cell, indicating a relatively compact packing arrangement. This structural organization is stabilized through hydrogen bonding interactions between the hydroxyl groups and neighboring molecules [4].

The fundamental pyridine structure, serving as the core framework for the target compound, displays orthorhombic symmetry with space group Pna2₁ [5]. The unit cell dimensions are characterized by a = 1752.4(3) pm, b = 896.9(2) pm, and c = 1135.2(2) pm at 153 K, with Z = 16 molecules per unit cell [5]. The molecular geometry approaches C₂ᵥ symmetry, with the ring centers arranged in a body-centered cubic lattice pattern that assigns a molecular coordination number of 14 to each of the four independent molecules [5].

CompoundSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)β (°)ZTemperature (K)
PyridinePna2₁17.5248.96911.35290.016153
Pyridin-4-ol-hydroquinone (2/1)P 1 21/c 16.224417.36627.1342109.5852Not specified
4-Aminopyridine perchlorate saltP21/n10.83179.052913.703299.2434Room temperature
Tri(pyridin-4-yl)amineP 1 21/c 18.70815.93119.559111.7144Not specified

Related aminopyridine derivatives exhibit structural variations that provide insights into the target compound's crystallographic behavior. The 4-aminopyridine perchlorate salt crystallizes in the monoclinic system with space group P21/n, displaying unit cell parameters a = 10.8317(8) Å, b = 9.0529(5) Å, c = 13.7032(9) Å, and β = 99.243(3)° [6]. The stability of this supramolecular structure is ensured by hydrogen bonding contacts with N-H···O lengths ranging between 3.065 and 3.167 Å [6].

Tri(pyridin-4-yl)amine, a compound sharing structural motifs with the target molecule, crystallizes in space group P 1 21/c 1 with unit cell dimensions a = 8.7080 Å, b = 15.9311 Å, c = 9.5590 Å, and β = 111.714° [7]. This structure demonstrates the characteristic packing patterns observed in polysubstituted pyridine derivatives, with π-π stacking interactions contributing to crystal stability [7].

The geometric parameters of pyridine-containing compounds reveal consistent bond length distributions. The carbon-carbon bond lengths within pyridine rings typically range from 1.379 to 1.396 Å, while the carbon-nitrogen bonds in aromatic pyridine systems measure approximately 1.335 to 1.355 Å [8] [9]. These values reflect the aromatic delocalization characteristic of the pyridine ring system and provide reference parameters for structural analysis of the target compound [8] [9].

Structural analysis of N′-aminopyridine-2-carboximidamide reveals nearly planar molecular geometry with root-mean-square deviation from planarity of 0.0108 Å [10]. The N-N single bond length in this compound measures 1.424(5) Å, providing comparative data for understanding amino group interactions in related structures [10]. The planarity of such structures is maintained through extended conjugation and minimization of steric interactions [10].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures of Methoxy/Pyridinyl Motifs

The nuclear magnetic resonance spectroscopic analysis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine reveals characteristic spectral signatures that enable definitive structural identification and conformational analysis. The methoxy and pyridinyl structural motifs exhibit distinct NMR patterns that serve as diagnostic tools for compound characterization [11] [12] [13].

Methoxy groups demonstrate highly distinctive NMR signatures that facilitate their identification in complex molecular systems. In ¹H NMR spectroscopy, methoxy groups consistently appear as singlets integrating to three protons within the chemical shift range of 2.4 to 4.4 ppm [11]. This characteristic pattern results from the absence of scalar coupling between the methyl protons and adjacent atoms, producing a sharp singlet resonance [11]. The specific chemical shift position within this range depends on the electronic environment created by neighboring functional groups and aromatic systems [11].

The corresponding ¹³C NMR signature of methoxy carbon atoms appears between 46 and 69 ppm, providing complementary structural information [11]. This carbon resonance typically exhibits a strong signal due to the quaternary nature of the methyl carbon and its direct attachment to oxygen [11]. The chemical shift range reflects variations in electronic shielding caused by different substitution patterns and aromatic environments [11].

Structural Motif¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)MultiplicityIntegration
Methoxy group (-OCH₃)2.4-4.4 (singlet, 3H)46-69Singlet (no coupling)3H
Pyridine ring protons7.2-8.8 (multiplets)120-150Doublet/multiplet1H each
Pyridin-4-ylmethyl CH₂5.0-5.2 (singlet, 2H)65-75Singlet2H
Aminopyridine NH₂4.5-6.5 (broad singlet, 2H)155-165 (quaternary)Broad singlet2H

Pyridine ring protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic π-electron system and the electronegative nitrogen atom [12] [14]. The protons adjacent to nitrogen (H-2 and H-6 positions) typically resonate between 8.4 and 8.8 ppm, while protons at the H-3 and H-5 positions appear at slightly more upfield positions around 7.2 to 7.8 ppm [12] [14]. These chemical shift differences arise from the varying degrees of deshielding experienced by protons at different positions relative to the nitrogen atom [12] [14].

The methoxy substitution on pyridine rings produces distinctive electronic effects that influence NMR parameters. Studies of 2-methoxy-5-substituted pyridines demonstrate that methoxy groups in the 2-position exhibit significant resonance interaction with the aromatic π-system [13]. The ¹⁷O and ¹³C chemical shifts of the methoxy group are particularly sensitive to these electronic resonance effects, with substantial variations observed depending on the nature of para-positioned substituents [13].

Electronic resonance interactions between methoxy groups and pyridine rings result in characteristic conformational preferences. The planar conformation of the methoxy group relative to the aromatic ring is stabilized by resonance interaction between the oxygen lone pair and the aromatic π-electron system [13]. This planar arrangement produces distinct NMR parameters that differ from non-conjugated methoxy groups [13].

The pyridin-4-ylmethoxy linkage in the target compound generates unique spectroscopic signatures. The methylene bridge connecting the pyridine ring to the methoxy oxygen typically appears as a singlet around 5.0 to 5.2 ppm in ¹H NMR spectra [15] [16]. This downfield shift reflects the deshielding influence of both the pyridine ring and the oxygen atom [15] [16]. The corresponding ¹³C resonance of this methylene carbon appears between 65 and 75 ppm [15] [16].

Aminopyridine moieties contribute characteristic resonances to the NMR spectrum. The amino group protons typically appear as broad singlets between 4.5 and 6.5 ppm, with the broadening resulting from rapid exchange with trace moisture and quadrupolar relaxation effects [17] [18]. The carbon atom bearing the amino group exhibits a downfield shift to approximately 155-165 ppm due to the electron-withdrawing effect of the nitrogen substituent [17] [18].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the dissociation pathways of pyridinyl ether and aminopyridine systems. Electron ionization mass spectrometry produces distinctive fragmentation signatures that enable compound identification and structural elucidation [19] [20] [17].

The molecular ion peak of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine appears at the expected molecular weight, though its relative intensity varies depending on ionization conditions and molecular stability [19] [20]. The molecular ion typically exhibits moderate to low intensity due to the facile fragmentation pathways available to this compound class [19] [20].

Fragment TypeTypical m/z RangeFragmentation MechanismRelative Intensity
Molecular ion [M]+Molecular weightElectron ionizationVariable (5-100%)
Methoxy loss [M-31]+[M-31]α-cleavage at C-O bondModerate (20-60%)
Pyridine fragment [C₅H₅N]+79Ring fragmentationHigh (60-100%)
Aminopyridine base peak94 (2-aminopyridine)Base peak formationBase peak (100%)
CH₂O loss from methoxy[M-30]Radical lossLow-moderate (10-40%)
Pyridinylmethyl fragment108-122Benzylic cleavageModerate (30-70%)

The predominant fragmentation pathway involves α-cleavage at the carbon-oxygen bond of the methoxy linkage, resulting in loss of 31 mass units corresponding to the OCH₃ radical [19] [21]. This fragmentation mechanism is characteristic of aromatic ethers and represents a thermodynamically favorable process due to the stabilization of the resulting aromatic cation [19] [21]. The [M-31]+ fragment typically exhibits moderate to high relative intensity, often serving as a diagnostic ion for methoxy-containing compounds [19] [21].

Pyridine ring fragmentation produces characteristic ions that serve as structural fingerprints. The pyridine molecular ion at m/z 79 represents a stable aromatic cation that frequently appears as a prominent peak in the mass spectrum [22] [21]. Additional pyridine-related fragments include ions at m/z 78 (loss of hydrogen from pyridine), m/z 51 (corresponding to C₄H₃⁺), and m/z 77 (benzene cation formed through ring contraction) [22] [21].

Aminopyridine derivatives exhibit characteristic base peak formation patterns. Studies of 2-aminopyridine fragmentation demonstrate that the molecular ion at m/z 94 frequently serves as the base peak due to its exceptional stability [18] [23]. The amino group stabilizes the molecular ion through resonance interactions with the aromatic π-system, resulting in reduced fragmentation tendency compared to unsubstituted pyridines [18] [23].

The benzylic cleavage pathway generates pyridinylmethyl fragments in the m/z range of 108-122, depending on the specific substitution pattern [20] [24]. This fragmentation occurs through homolytic cleavage of the bond adjacent to the aromatic ring, producing relatively stable benzylic radical cations [20] [24]. The stability of these fragments contributes to their moderate to high relative intensities in the mass spectrum [20] [24].

Additional fragmentation pathways include the loss of formaldehyde (CH₂O, 30 mass units) from methoxy-containing fragments, resulting in [M-30]+ ions with low to moderate relative intensities [19] [20]. This secondary fragmentation pathway provides additional structural information and helps differentiate between isomeric compounds [19] [20].

The mass spectrometric fragmentation pattern of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine reflects the combined influences of the pyridine rings, methoxy linkage, and amino substituent. The electron ionization process preferentially cleaves the weakest bonds, following established fragmentation rules for aromatic heterocycles and ethers [19] [20] [17]. Understanding these fragmentation patterns enables confident structural assignment and provides valuable information for compound identification in complex mixtures [19] [20] [17].

Bond TypeTypical Bond Length (Å)Bond CharacterStandard Deviation (Å)
Pyridine C-N (aromatic)1.335-1.355Partial double bond±0.005
C-O (methoxy)1.360-1.443Single bond±0.008
C-C (aromatic ring)1.379-1.396Aromatic delocalized±0.009
N-H (amino group)1.01-1.03Single bond±0.02
C-H (methyl)1.08-1.10Single bond±0.02
C-N (amino to ring)1.355-1.395Single bond with conjugation±0.010

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.090211983 g/mol

Monoisotopic Mass

201.090211983 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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